molecular formula C11H9F3N2O2 B2909675 N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide CAS No. 866153-61-9

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2909675
CAS No.: 866153-61-9
M. Wt: 258.2
InChI Key: BACNXLVUESCDOC-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide is a synthetic benzamide derivative of interest in chemical and agricultural research. This compound features a benzamide core substituted with a cyanomethyl group on the nitrogen atom and a 2,2,2-trifluoroethoxy group on the phenyl ring. The N-cyanomethyl benzamide moiety is a key structural feature in several bioactive molecules . Notably, it is a core scaffold in known insecticidal agents; for example, the compound flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) is a commercially successful insecticide effective against aphids and other sucking insects . The presence of the trifluoroethoxy group is a common strategy in medicinal and agrochemistry to influence the molecule's metabolic stability, lipophilicity, and overall bioavailability . As such, this benzamide derivative serves as a valuable building block and intermediate for researchers developing novel compounds in agrochemical discovery programs. It can be utilized to study structure-activity relationships (SAR), to create libraries for biological screening, and to investigate new modes of action for pest control. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety precautions.

Properties

IUPAC Name

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-18-9-3-1-8(2-4-9)10(17)16-6-5-15/h1-4H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACNXLVUESCDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC#N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzoic acid with cyanomethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyanomethyl group may participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and physicochemical properties of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide with related benzamide derivatives:

Compound Name Substituents (Benzamide Position) Amide Side Chain Melting Point (°C) Key Biological Activity Reference
This compound 4-(2,2,2-trifluoroethoxy) Cyanomethyl Not reported Under investigation [13]
2,5-Bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide (Flecainide impurity) 2,5-bis(2,2,2-trifluoroethoxy) (4-Methylpiperidinyl)methyl Not reported Antiarrhythmic impurity [12], [19]
N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide 4-(1H-imidazol-1-yl) Diethylaminoethyl Not reported Class III antiarrhythmic [15]
2-Chloro-N-((4,6-dimethylpyrimidin-2-yl)carbamoyl)benzamide 2-Chloro; 4,6-dimethylpyrimidinyl carbamoyl None (carbamoyl linkage) 186–188 Insecticidal/antifungal [1]
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 2-Hydroxy; 4-chloro-3-(trifluoromethyl) None Not reported Potential antifungal/antimicrobial [17]

Key Observations :

  • Trifluoroethoxy Substitution : Compounds with multiple trifluoroethoxy groups (e.g., 2,5-bis-substituted derivatives) exhibit enhanced antiarrhythmic potency due to increased lipophilicity and receptor binding . The single trifluoroethoxy group in the target compound may reduce activity but improve selectivity or metabolic stability.
  • Amide Side Chain: The cyanomethyl group in the target compound differs from piperidinylmethyl (Flecainide impurity) or imidazolyl (antiarrhythmic agents) side chains. These variations influence solubility, pharmacokinetics, and target interactions .

Biological Activity

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₉F₃N₂O₂
  • Molecular Weight : 252.19 g/mol
  • CAS Registry Number : 3792859

The compound features a cyanomethyl group and a trifluoroethoxy moiety, which contribute to its unique properties and reactivity. The trifluoroethoxy group enhances lipophilicity, potentially facilitating interactions with biological membranes and proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:

  • Lipophilicity : The trifluoroethoxy group increases the compound's ability to penetrate lipid membranes, enhancing bioavailability.
  • Reactivity : The cyanomethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound's reactivity with biomolecules.
  • Target Interaction : The compound may interact with enzymes or receptors involved in various cellular pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria, showing promising results comparable to known antimicrobial agents.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In cell line assays:

  • It showed selective cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia), indicating its potential as a chemotherapeutic agent .

Case Studies

  • Antimicrobial Efficacy :
    • A study tested the compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated an MIC range from 10 to 20 µg/mL for S. aureus and 15 to 30 µg/mL for E. coli.
  • Antitumor Screening :
    • In an assay involving MCF7 cells, the compound exhibited an IC50 value of approximately 25 µM after 48 hours of exposure.

Applications in Medicine

This compound is being explored for various applications:

  • Drug Development : As a lead compound for synthesizing new derivatives with enhanced biological activity.
  • Therapeutic Use : Potential applications in treating infections and cancers due to its antimicrobial and antitumor properties.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialS. aureusMIC: 10-20 µg/mL
AntimicrobialE. coliMIC: 15-30 µg/mL
AntitumorMCF7 (breast cancer)IC50: ~25 µM
AntitumorHL60 (leukemia)Selective cytotoxicity

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